phosphane CAS No. 193894-99-4](/img/structure/B12571908.png)
[2-(1H-Inden-3-yl)ethyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Inden-3-yl)ethylphosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative that features an indene moiety attached to an ethyl group, which is further bonded to a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-3-yl)ethylphosphane typically involves the reaction of 2-(1H-inden-3-yl)ethyl bromide with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Inden-3-yl)ethylphosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of reaction parameters and purification processes to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Inden-3-yl)ethylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly involving the indene moiety.
Substitution: The ethyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced indene derivatives.
Substitution: Various substituted ethyl derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-Inden-3-yl)ethylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1H-Inden-3-yl)ethylphosphane involves its interaction with molecular targets such as metal ions in coordination chemistry. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The indene moiety may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
Diphenylphosphane: Similar to 2-(1H-Inden-3-yl)ethylphosphane but lacks the indene moiety.
Indenylphosphane: Contains an indene moiety but differs in the substitution pattern.
Uniqueness
2-(1H-Inden-3-yl)ethylphosphane is unique due to the presence of both the indene and diphenylphosphane groups. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
Properties
CAS No. |
193894-99-4 |
|---|---|
Molecular Formula |
C23H21P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C23H21P/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)18-17-20-16-15-19-9-7-8-14-23(19)20/h1-14,16H,15,17-18H2 |
InChI Key |
XEPCBSIGCMOEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


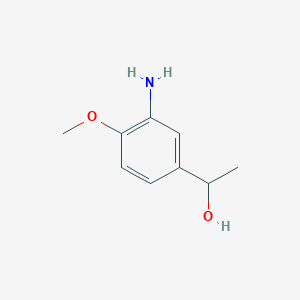
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
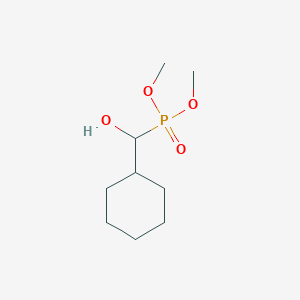
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
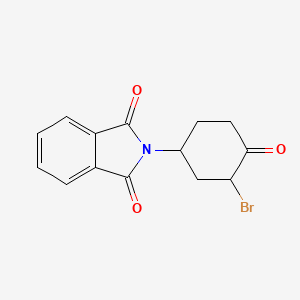



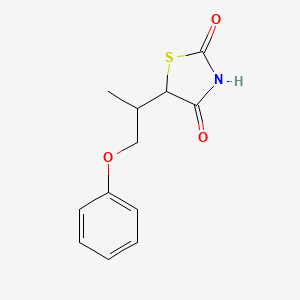
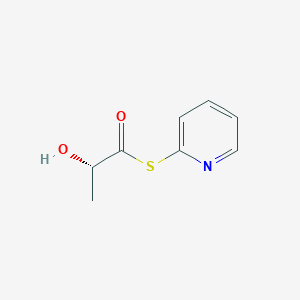
![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

